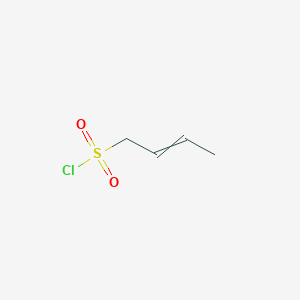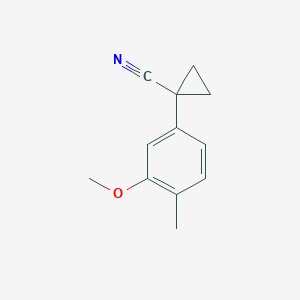![molecular formula C12H14FN B11723088 6-(4-Fluorophenyl)-6-methyl-3-azabicyclo[3.1.0]hexane](/img/structure/B11723088.png)
6-(4-Fluorophenyl)-6-methyl-3-azabicyclo[3.1.0]hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-Fluorophenyl)-6-methyl-3-azabicyclo[310]hexane is a bicyclic compound that features a unique structural framework This compound is part of the 3-azabicyclo[310]hexane family, which is known for its presence in various biologically active molecules and pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Fluorophenyl)-6-methyl-3-azabicyclo[3.1.0]hexane can be achieved through several methods:
Annulation of Cyclopropenes with Aminocyclopropanes: This method involves a (3 + 2) annulation reaction using cyclopropenes and aminocyclopropanes under photoredox catalysis with blue LED irradiation.
Cyclopropanation of Maleimides with N-Tosylhydrazones: This palladium-catalyzed reaction provides a practical route to 3-azabicyclo[3.1.0]hexane derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can facilitate large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azabicyclo[3.1.0]hexane core.
Reduction: Reduction reactions can modify the fluorophenyl group or the bicyclic structure.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nitrating agents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups onto the fluorophenyl ring.
Wissenschaftliche Forschungsanwendungen
6-(4-Fluorophenyl)-6-methyl-3-azabicyclo[3.1.0]hexane has several applications in scientific research:
Medicinal Chemistry: It is used in the design of drugs targeting neurological disorders, cancer, and infectious diseases.
Biological Studies: The compound is studied for its interactions with biological targets such as enzymes and receptors.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules with potential therapeutic benefits.
Wirkmechanismus
The mechanism of action of 6-(4-Fluorophenyl)-6-methyl-3-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to receptors and enzymes, modulating their activity.
Pathways Involved: It may affect signal transduction pathways such as the STAT3/p-STAT3-JAK2/p-JAK2 pathway and the MDM2/p53 complex.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4-Difluorocyclohexanamine: This compound shares the fluorinated cyclohexane structure but lacks the azabicyclo[3.1.0]hexane core.
3-Azaspiro[bicyclo[3.1.0]hexane-2,5’-pyrimidines]: These compounds contain a spirofused barbiturate framework and exhibit antitumor activity.
Uniqueness
6-(4-Fluorophenyl)-6-methyl-3-azabicyclo[3.1.0]hexane is unique due to its specific structural features, including the combination of a fluorophenyl group and an azabicyclo[3.1.0]hexane core. This structural uniqueness contributes to its distinct biological activity and potential therapeutic applications.
Eigenschaften
Molekularformel |
C12H14FN |
|---|---|
Molekulargewicht |
191.24 g/mol |
IUPAC-Name |
6-(4-fluorophenyl)-6-methyl-3-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C12H14FN/c1-12(10-6-14-7-11(10)12)8-2-4-9(13)5-3-8/h2-5,10-11,14H,6-7H2,1H3 |
InChI-Schlüssel |
AEJOJUVFHUVSKV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2C1CNC2)C3=CC=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Cyano-3-[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enoic acid](/img/structure/B11723025.png)



![[(2R,3S)-3-{[(tert-butyldimethylsilyl)oxy]methyl}oxiran-2-yl]methanol](/img/structure/B11723048.png)

![2-(2-Methoxyphenyl)-6-(methylthio)-2H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11723054.png)




![2-(hydroxymethyl)-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B11723100.png)
